Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate
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Overview
Description
Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate is an organic compound with a complex structure It is characterized by the presence of acetic acid and multiple hydroxyl and acetoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate typically involves esterification reactions. One common method is the reaction of acetic acid with [2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetoxy groups can be reduced to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and substitution reactions. These interactions can result in changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;[2-(acetyloxymethyl)-2-(hydroxymethyl)-3-[(4-methoxyphenyl)methoxy]propyl] acetate: Similar structure with an additional methoxyphenyl group.
Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] propionate: Similar structure with a propionate group instead of an acetate group.
Uniqueness
Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
13051-30-4 |
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Molecular Formula |
C11H20O8 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate |
InChI |
InChI=1S/C9H16O6.C2H4O2/c1-7(12)14-5-9(3-10,4-11)6-15-8(2)13;1-2(3)4/h10-11H,3-6H2,1-2H3;1H3,(H,3,4) |
InChI Key |
VMOQUKPFYMRNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OCC(CO)(CO)COC(=O)C |
Origin of Product |
United States |
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